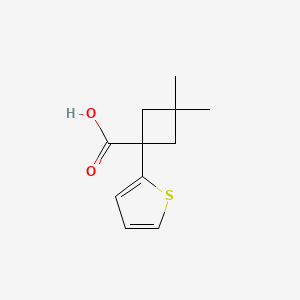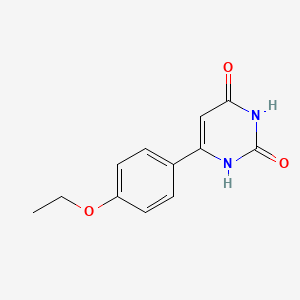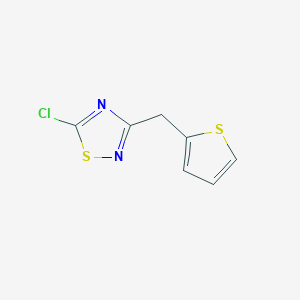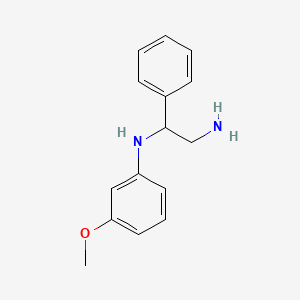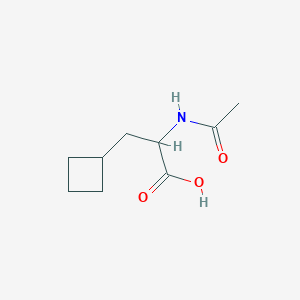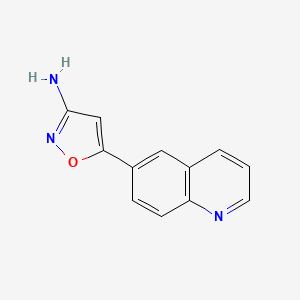
5-(Quinolin-6-yl)-1,2-oxazol-3-amine
Vue d'ensemble
Description
The compound “5-(Quinolin-6-yl)-1,2-oxazol-3-amine” is a nitrogen-containing heterocyclic compound. The quinoline nucleus is present in numerous biological compounds and is utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years. For instance, novel 7-[(quinolin-6-yl)methyl] purines were designed and synthesized based on the structures of two c-Met inhibitors . Another study reported the synthesis of quinoline and coumarin appended thiazole-substituted pyrazoles .Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial to their function. In one study, novel 7-[(quinolin-6-yl)methyl] purines were designed based on the principle of bioisosterism strategy .Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions. For instance, a series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized using various intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely. For instance, the compound “5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol” is a versatile material used in scientific research.Applications De Recherche Scientifique
1. Gene Function Regulation
- Application Summary: Quinoline-Protected Morpholino Oligomers are used for light-triggered regulation of gene function . These are promising tools to selectively regulate gene expression with spatiotemporal control .
- Method of Application: The key factor is the introduction of an ethynyl function on the photocleavable linker to facilitate the use of a Huisgen 1,3-dipolar cycloaddition for the coupling reaction with the oligonucleotide . This modification reduces the number of synthetic steps and significantly improves the total yield and the stability of the linker .
- Results/Outcomes: HPLC analysis confirms that the caging strategy successfully inhibits the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .
2. Anticancer Drug Development
- Application Summary: Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms .
- Method of Application: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
- Results/Outcomes: Many quinoline-containing compounds have been reported as potential antitumor agents .
3. Antifungal and Anti-inflammatory Activities
- Application Summary: Quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities, including antifungal and anti-inflammatory effects .
- Method of Application: The exact method of application can vary, but it typically involves administering the quinoline derivative in a manner appropriate for the specific condition being treated .
- Results/Outcomes: These compounds have been found to exhibit significant antifungal and anti-inflammatory activities, although the specific results can depend on the exact compound and the condition being treated .
4. Inhibition of Acetylcholinesterase
- Application Summary: Compounds containing a pyranoquinoline nucleus have been used for acetylcholinesterase inhibition , which can be beneficial in the treatment of conditions like Alzheimer’s disease .
- Method of Application: The compound is typically administered in a manner that allows it to reach the target area in the brain . The exact method can depend on factors like the specific compound and the patient’s overall health .
- Results/Outcomes: These compounds have been found to inhibit acetylcholinesterase effectively, which can help improve symptoms in patients with conditions like Alzheimer’s disease .
5. Bactericidal and Bacteriolytic Activities
- Application Summary: Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .
- Method of Application: The compound is typically administered in a manner that allows it to reach the target area in the body . The exact method can depend on factors like the specific compound and the patient’s overall health .
- Results/Outcomes: These compounds have been found to exhibit significant bactericidal and bacteriolytic activities, although the specific results can depend on the exact compound and the condition being treated .
6. PI3Kα Inhibition
- Application Summary: PI3Kα is an attractive target for PIK3CA mutated malignant tumor and searching for lead compounds with novel scaffold is important for the development of PI3Kα inhibitors .
- Method of Application: The strategy of docking-based virtual screening was performed to discover potent inhibitors .
- Results/Outcomes: After the multistep virtual screening protocol and biological evaluation, three hits were picked up and further similarity searching led to more potent 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives .
Safety And Hazards
Orientations Futures
The future directions of research on quinoline derivatives are likely to involve the development of new drugs. The quinoline scaffold has become an important construction motif for the development of new drugs . The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .
Propriétés
IUPAC Name |
5-quinolin-6-yl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-7-11(16-15-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQKYAHESPYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC(=NO3)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Quinolin-6-yl)-1,2-oxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



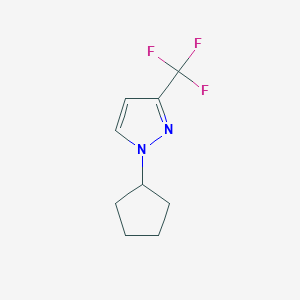
amine](/img/structure/B1425709.png)
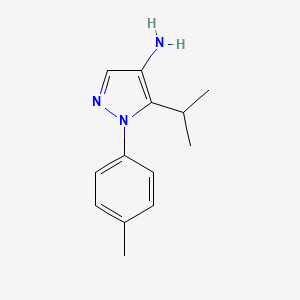
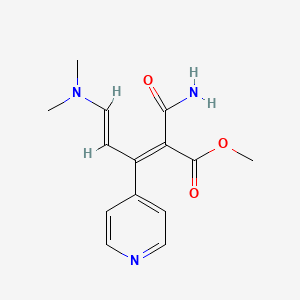
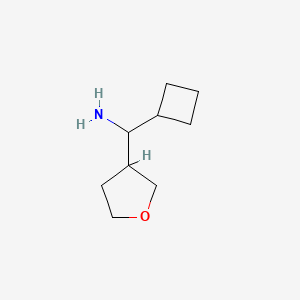
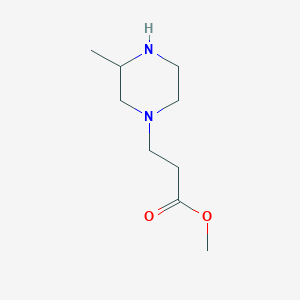
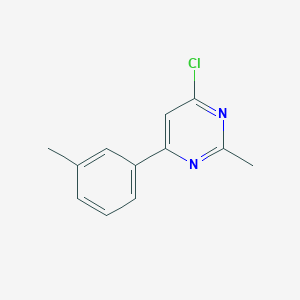
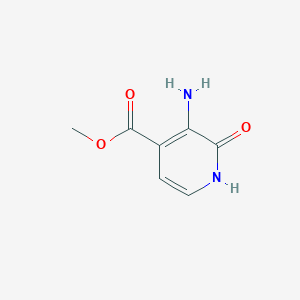
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
